ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate
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Overview
Description
Ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a dimethylamino group. This compound is known for its applications in various fields, including organic synthesis, photoinitiation, and as an ultraviolet filter in sunscreens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate typically involves the esterification of 3-amino benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ethyl 3-aminobenzoate is then subjected to acylation with 4-(dimethylamino)benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates and amides.
Scientific Research Applications
Ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate involves its ability to absorb ultraviolet light and initiate photochemical reactions. The compound’s dimethylamino group enhances its electron-donating properties, making it an effective photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate free radicals, which then initiate polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar in structure but differs in the position of the ester group.
Methyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct photoinitiating properties and makes it suitable for specialized applications in UV-curing and photopolymerization .
Properties
IUPAC Name |
ethyl 3-[[4-(dimethylamino)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-23-18(22)14-6-5-7-15(12-14)19-17(21)13-8-10-16(11-9-13)20(2)3/h5-12H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUSAXKSOPPPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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